molecular formula O3- B1243609 Trioxidanidyl

Trioxidanidyl

Cat. No. B1243609
M. Wt: 47.998 g/mol
InChI Key: WURFKUQACINBSI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ozonide is a triatomic oxygen and an inorganic radical anion.

Scientific Research Applications

Trioxifen as a Selective Estrogen Receptor Modulator

Trioxifen, a selective estrogen receptor modulator (SERM), demonstrates potential in inhibiting metastasis and extending survival in rat prostatic carcinoma models. This compound binds competitively against estradiol for the estrogen receptor alpha (ERalpha) and exhibits antagonistic activity against ERalpha-mediated gene expression. It significantly inhibits metastasis from primary tumors to lymph nodes and lungs, with notable reductions in pulmonary foci in rats bearing PAIII tumors (Neubauer et al., 2003).

Trioxane Derivatives in Antimalarial and Anticancer Applications

Trioxane derivatives, like artemisinin, exhibit significant antimalarial activity. They have also shown potential in cancer therapy, particularly in leukemia treatment. These compounds are activated by heme-iron within neutral lipid environments of Plasmodium parasites, initiating oxidation reactions that damage parasite membranes (Hartwig et al., 2009). Moreover, certain trioxane dimers have demonstrated selective and potent anticancer activity even at low nanomolar concentrations, presenting a significant opportunity for development into anticancer drug candidates (Posner et al., 2006).

Triolimus: A Multidrug-Loaded Micelle

Triolimus, a novel multidrug-loaded micelle containing paclitaxel, rapamycin, and 17-AAG, has been evaluated for its antitumor mechanisms, efficacy, and toxicity. It displays potent synergistic activity in vitro and significant antitumor activity in vivo without substantial increases in acute toxicity. This suggests that Triolimus could be a valuable addition to cancer therapy (Hasenstein et al., 2012).

properties

Molecular Formula

O3-

Molecular Weight

47.998 g/mol

InChI

InChI=1S/HO3/c1-3-2/h1H/p-1

InChI Key

WURFKUQACINBSI-UHFFFAOYSA-M

SMILES

[O-]O[O]

Canonical SMILES

[O-]O[O]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trioxidanidyl

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